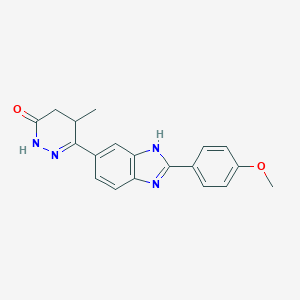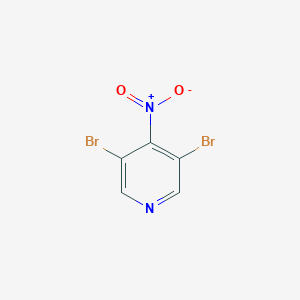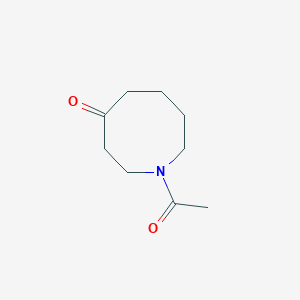
1-Acetylazocan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetylazocan-4-one, also known as AAZ, is a heterocyclic compound that has gained attention in the scientific community due to its unique chemical properties. AAZ is an azo compound that contains a cyclic structure with a ketone group and a nitrogen atom. The compound has been studied for its potential use in various fields, including pharmaceuticals, materials science, and environmental science.
作用機序
The mechanism of action of 1-Acetylazocan-4-one is not yet fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of enzymes involved in cell metabolism. 1-Acetylazocan-4-one has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
生化学的および生理学的効果
1-Acetylazocan-4-one has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 1-Acetylazocan-4-one has antibacterial and antifungal properties, and can inhibit the growth of cancer cells. 1-Acetylazocan-4-one has also been found to induce the production of ROS, which can lead to oxidative stress and cell death. In vivo studies have shown that 1-Acetylazocan-4-one has low toxicity and is well-tolerated by animals.
実験室実験の利点と制限
One advantage of using 1-Acetylazocan-4-one in lab experiments is its high purity, which allows for accurate and reproducible results. 1-Acetylazocan-4-one is also relatively easy to synthesize, making it accessible for researchers. However, one limitation of using 1-Acetylazocan-4-one is its instability in solution, which can lead to decomposition and the formation of impurities. Additionally, 1-Acetylazocan-4-one has a short half-life in vivo, which limits its potential use in animal studies.
将来の方向性
There are several future directions for the study of 1-Acetylazocan-4-one. In pharmaceuticals, further research is needed to determine the full range of antibacterial and antifungal properties of 1-Acetylazocan-4-one, and to develop new antibiotics based on its structure. In materials science, 1-Acetylazocan-4-one can be used as a building block for the synthesis of new materials with unique properties. In environmental science, 1-Acetylazocan-4-one can be studied further for its potential use in wastewater treatment, and for the removal of other contaminants from water sources. Overall, the study of 1-Acetylazocan-4-one has the potential to lead to new discoveries and applications in a range of scientific fields.
合成法
The synthesis of 1-Acetylazocan-4-one can be achieved through several methods, including the reaction of 1,4-diketones with hydrazine and the reaction of 1,4-diketones with nitrous acid. The most common method involves the reaction of 1,4-diketones with hydrazine in the presence of an acid catalyst, such as hydrochloric acid. This method yields 1-Acetylazocan-4-one as a bright yellow solid with a high purity.
科学的研究の応用
1-Acetylazocan-4-one has been studied for its potential use in various scientific fields. In pharmaceuticals, 1-Acetylazocan-4-one has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In materials science, 1-Acetylazocan-4-one has been used as a building block for the synthesis of new materials, such as polymers and dendrimers. In environmental science, 1-Acetylazocan-4-one has been studied for its potential use in wastewater treatment, due to its ability to remove heavy metals from contaminated water.
特性
CAS番号 |
114326-04-4 |
|---|---|
製品名 |
1-Acetylazocan-4-one |
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC名 |
1-acetylazocan-4-one |
InChI |
InChI=1S/C9H15NO2/c1-8(11)10-6-3-2-4-9(12)5-7-10/h2-7H2,1H3 |
InChIキー |
ZQVBVUPLVSYMQJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCC(=O)CC1 |
正規SMILES |
CC(=O)N1CCCCC(=O)CC1 |
同義語 |
4(1H)-Azocinone, 1-acetylhexahydro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)
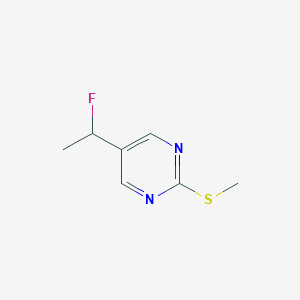
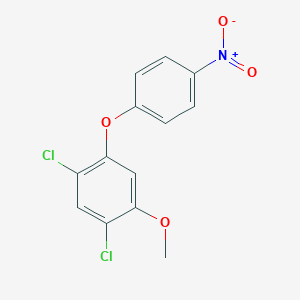
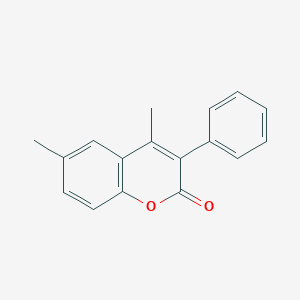
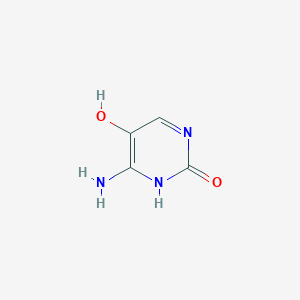
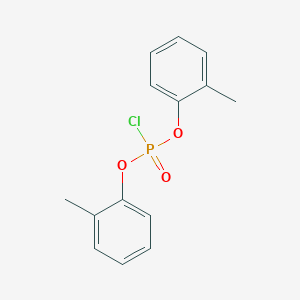
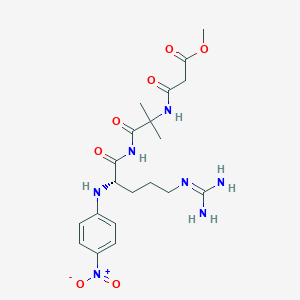
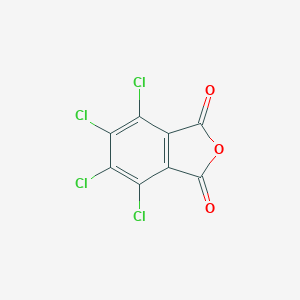
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)
